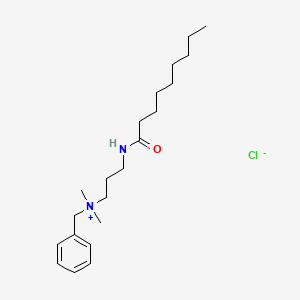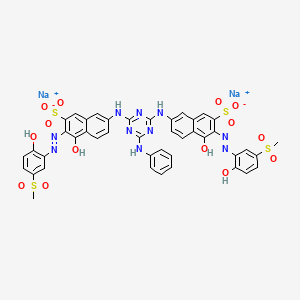![molecular formula C9H13NO3 B14472307 Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate CAS No. 71199-02-5](/img/structure/B14472307.png)
Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxa-3-azabicyclo[222]oct-5-ene-3-carboxylate is a bicyclic compound that features a unique structure with an oxygen and nitrogen atom incorporated into its bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate with suitable reagents to form the desired bicyclic structure . The reaction conditions often include the use of catalysts and solvents that facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the bicyclic structure.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: LiAlH4 is a typical reducing agent used in the reduction of this compound.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include epoxides, reduced derivatives, and substituted bicyclic compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate involves its interaction with molecular targets through its bicyclic structure. The oxygen and nitrogen atoms in the compound can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate
- tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
- 2,3-Dioxabicyclo[2.2.2]oct-5-ene
Uniqueness
Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is unique due to its specific bicyclic structure that incorporates both oxygen and nitrogen atoms. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
71199-02-5 |
|---|---|
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-2-12-9(11)10-7-3-5-8(13-10)6-4-7/h3,5,7-8H,2,4,6H2,1H3 |
InChI-Schlüssel |
GFRDQQXFBHAQDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C2CCC(O1)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)


stannane](/img/structure/B14472292.png)


![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)

